molecular formula C21H17N3O3 B13376330 N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]nicotinamide

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]nicotinamide

Cat. No.: B13376330
M. Wt: 359.4 g/mol
InChI Key: PMXHEPNNOOEMRK-UHFFFAOYSA-N
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Description

N-[4-(5-Methoxy-1,3-benzoxazol-2-yl)benzyl]nicotinamide is a sophisticated benzoxazole-nicotinamide hybrid compound developed for preclinical research, particularly in oncology and targeted therapy development. This chemical entity features a benzoxazole pharmacophore—a planar, heterocyclic aromatic structure known for its versatile interactions with biological targets—linked to a nicotinamide moiety via a benzyl bridge . The benzoxazole scaffold is recognized for its ability to function as a bioisostere of natural purine bases, facilitating interactions with critical enzymes and biopolymers, while the nicotinamide component adds distinct pharmacological properties . This compound demonstrates significant research potential in anticancer applications, primarily through the inhibition of key enzymatic targets implicated in oncogenesis. Benzoxazole derivatives have been documented to exert potent effects against cancer pathology by targeting DNA topoisomerases—essential enzymes for DNA replication and transcription—and various protein kinases involved in signal transduction pathways . The structural configuration allows for multiple binding interactions with biological targets, including hydrogen bonding through its nitrogen and oxygen atoms, π-π stacking via its aromatic systems, and hydrophobic interactions . The methoxy substitution at the 5-position of the benzoxazole ring may further influence its electronic properties and target binding affinity. Researchers will find this compound valuable for investigating novel therapeutic strategies in precision medicine approaches, particularly for hematologic cancers and solid tumors . The molecular framework is structurally analogous to several clinically evaluated kinase inhibitors, positioning it as a promising chemical tool for probing disease mechanisms and structure-activity relationships . As with all research compounds, this product is strictly intended for laboratory research applications and is not formulated for diagnostic, therapeutic, or veterinary use. Proper handling protocols and storage conditions should be observed to maintain compound integrity.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H17N3O3/c1-26-17-8-9-19-18(11-17)24-21(27-19)15-6-4-14(5-7-15)12-23-20(25)16-3-2-10-22-13-16/h2-11,13H,12H2,1H3,(H,23,25)

InChI Key

PMXHEPNNOOEMRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CNC(=O)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the 5-Methoxy-1,3-benzoxazole Core

  • The benzoxazole ring is typically synthesized via cyclization of o-aminophenol derivatives with appropriate carboxylic acid derivatives or their equivalents.
  • For the 5-methoxy substitution, 5-methoxy-2-aminophenol is used as the starting material.
  • Cyclization can be achieved under dehydrating conditions, often using reagents like polyphosphoric acid or phosphorus oxychloride, or via microwave-assisted synthesis to improve yield and reduce reaction time.
  • Alternative methods include oxidative cyclization using iodine or other oxidants in the presence of base.

Formation of the Benzyl Linkage

  • The benzyl group linking the benzoxazole to the nicotinamide is introduced via a nucleophilic substitution or reductive amination.
  • A common approach is to use 4-(chloromethyl)benzyl or 4-(bromomethyl)benzyl derivatives as electrophiles.
  • The benzoxazole nitrogen or an amine functional group on the benzoxazole intermediate can be alkylated with these benzyl halides under basic conditions (e.g., potassium carbonate in acetonitrile or DMF).
  • Alternatively, reductive amination can be performed between 4-formylbenzyl derivatives and the amine group on the benzoxazole, followed by reduction with sodium cyanoborohydride.

Amide Bond Formation with Nicotinamide

  • The final step involves coupling the benzylated benzoxazole intermediate with nicotinic acid or nicotinamide derivatives to form the amide bond.
  • Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU are employed.
  • The reaction is generally carried out in anhydrous solvents like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
  • Bases such as triethylamine or N-methylmorpholine are added to scavenge the generated acids.
  • Purification is typically achieved by column chromatography or recrystallization.

Alternative Synthetic Routes

  • Some literature suggests a convergent synthesis approach where the benzyl-nicotinamide intermediate is prepared first, followed by coupling with the benzoxazole moiety.
  • Cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination may be adapted if suitable halogenated intermediates are available, especially for constructing the benzyl linkage.
  • Microwave-assisted synthesis and flow chemistry have been explored to improve reaction efficiency and scalability.

Representative Experimental Data and Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Benzoxazole ring formation 5-Methoxy-2-aminophenol, carboxylic acid derivative, PPA, 120°C, 4 h 70-85 Cyclization under dehydrating conditions
2 Benzylation Benzoxazole intermediate, 4-(bromomethyl)benzene, K2CO3, acetonitrile, reflux, 12 h 65-80 N-alkylation of benzoxazole nitrogen
3 Amide coupling Benzylated intermediate, nicotinic acid, EDC, HOBt, triethylamine, DMF, rt, 16 h 75-90 Efficient amide bond formation

Research Findings and Optimization

  • Studies on related benzoxazole-nicotinamide derivatives indicate that the methoxy substitution at position 5 of benzoxazole enhances biological activity, possibly by improving binding affinity and solubility.
  • Optimizing the benzylation step by using milder bases or phase-transfer catalysts can reduce side reactions such as over-alkylation.
  • Amide coupling efficiency is improved by using additives like hydroxybenzotriazole (HOBt) to suppress racemization and side reactions.
  • Purity and yield are affected by solvent choice and reaction temperature; DMF and dichloromethane are preferred solvents for coupling steps.
  • Analytical techniques such as NMR, LC-MS, and HPLC are used to confirm structure and purity.

Summary Table of Preparation Method Highlights

Aspect Details
Starting Materials 5-Methoxy-2-aminophenol, 4-(bromomethyl)benzene, nicotinic acid or nicotinamide
Key Reactions Cyclization, N-alkylation (benzylation), amide bond formation
Common Reagents Polyphosphoric acid, potassium carbonate, EDC, HOBt, triethylamine
Solvents Acetonitrile, DMF, dichloromethane
Typical Yields 65-90% per step
Purification Column chromatography, recrystallization
Analytical Confirmation NMR (1H, 13C), LC-MS, HPLC

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]nicotinamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the nicotinamide moiety can inhibit enzymes involved in cellular metabolism, further contributing to its bioactivity .

Comparison with Similar Compounds

2-Chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide (CAS: 903434-46-8)

  • Structure : Features a benzoxazole ring with a methyl group at the 5-position and chloro substituents on both the benzoxazole-linked phenyl ring and the nicotinamide pyridine ring.
  • Molecular Formula : C20H13Cl2N3O2 (vs. C21H17N3O3 for the target compound).
  • Key Differences: Substituents: Chloro groups increase lipophilicity and steric bulk compared to the methoxy group in the target compound.
  • Synthetic Route : Similar to methods described for benzoxazole derivatives, involving condensation of substituted benzaldehydes with hydrazides or amines .

N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives

  • Structure : Benzimidazole core (two nitrogen atoms) instead of benzoxazole, with a methyl group at the 5-position and a benzohydrazide linker.
  • Key Differences :
    • Heteroatoms : Benzimidazole’s dual nitrogen atoms enhance basicity and metal-chelating capacity compared to benzoxazole’s oxygen-nitrogen system.
    • Biological Activity : Benzimidazole derivatives are often associated with antiviral and antiparasitic activity, whereas benzoxazole-nicotinamide hybrids may target kinase or metabolic enzymes .

Pharmacological and Physicochemical Properties

Property Target Compound 2-Chloro-N-[4-chloro-3-(5-methyl-benzoxazol-2-yl)phenyl]nicotinamide Benzimidazole Derivatives
Molecular Weight 375.38 g/mol 406.25 g/mol ~350–400 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.8 (high lipophilicity) ~2.0–3.5
Solubility Moderate (methoxy enhances H2O solubility) Low (chloro groups reduce aqueous solubility) Variable (depends on substituents)
Target Affinity Hypothesized kinase inhibition Potential protease or receptor antagonism Antiviral, antiparasitic

Biological Activity

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]nicotinamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula and structure. The compound consists of a benzyl group linked to a nicotinamide moiety, with a methoxy-substituted benzoxazole ring. This structure is believed to contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cancer progression. For instance, it could modulate pathways such as NF-kB or MAPK, which are crucial in cellular responses to stress and inflammation.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityObservations
Study 1Anti-inflammatoryReduced cytokine levels in vitro
Study 2AnticancerInduced apoptosis in cancer cell lines
Study 3AntioxidantScavenged free radicals effectively

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a murine model of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when treated with the compound compared to controls. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Study 2: Anticancer Activity

In vitro experiments assessed the anticancer effects of this compound on various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating substantial efficacy against breast and colon cancer cells. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased caspase activity.

Q & A

Q. What are the recommended synthetic routes for N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]nicotinamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with the preparation of the 5-methoxy-1,3-benzoxazole core, followed by coupling with a benzyl-nicotinamide derivative. Key steps include:

  • Benzoxazole formation : Cyclization of 2-amino-4-methoxyphenol with a carbonyl source under acidic conditions .
  • Benzyl-nicotinamide coupling : Amide bond formation via activated intermediates (e.g., using EDCI/HOBt or MsCl-mediated reactions) .
    Optimization strategies:
  • Temperature control : Lower reaction temperatures (0–5°C) minimize side reactions during coupling .
  • Catalyst screening : Use of N-methylimidazole (NMI) with MsCl improves activation efficiency .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR to verify substituent positions and amide bond formation (e.g., benzoxazole protons at δ 6.8–7.2 ppm; nicotinamide carbonyl at ~168 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C21H18N3O3\text{C}_{21}\text{H}_{18}\text{N}_3\text{O}_3: 360.1348) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, critical for validating stereochemistry .

Advanced Research Questions

Q. How does the benzoxazole moiety influence the compound’s interaction with biological targets, and what structural analogs show divergent activity?

The 5-methoxy-1,3-benzoxazole group enhances binding to enzymes like tyrosine kinases or viral polymerases due to:

  • Electron-rich aromatic system : Facilitates π-π stacking with protein active sites .
  • Methoxy group : Improves solubility and modulates steric hindrance .
    Comparative studies with analogs:
  • Chloro-substituted benzoxazole : Increased antiviral activity but reduced metabolic stability .
  • Benzothiazole analogs : Lower affinity for kinases but higher selectivity for bacterial targets .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-response profiling : Validate IC50_{50} values across multiple assays (e.g., enzymatic vs. cell-based) to rule off-target effects .
  • Binding mode analysis : Molecular docking (AutoDock Vina) or crystallography to confirm target engagement .
  • Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways that may skew activity .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • QSAR modeling : Correlate substituent electronegativity or lipophilicity (clogP) with bioavailability .
  • ADMET prediction : Tools like SwissADME to optimize parameters (e.g., reducing CYP3A4 inhibition by replacing methyl groups with halogens) .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for modified benzoxazole or nicotinamide moieties .

Methodological Considerations

Q. What protocols are recommended for crystallizing this compound, and how do solvent choices impact lattice formation?

  • Solvent screening : Use mixed-solvent systems (e.g., DCM:hexane) to induce slow nucleation .
  • Temperature gradients : Gradual cooling from 40°C to 4°C improves crystal quality .
  • Additives : 1% DMSO reduces polymorphism risk by stabilizing hydrophobic interactions .

Q. How should researchers address discrepancies in enzymatic vs. cellular assay results for this compound?

  • Membrane permeability testing : Use Caco-2 cell monolayers to assess passive diffusion/efflux .
  • Proteomics profiling : Identify intracellular protein binding partners via pull-down assays with a biotinylated derivative .
  • Redox potential adjustment : Include antioxidants (e.g., ascorbate) in cell assays to mitigate oxidative degradation .

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